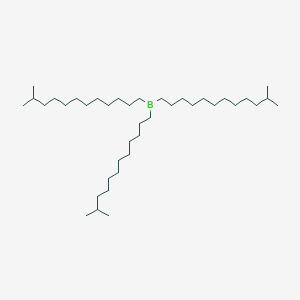![molecular formula C9H10Cl2O3 B14316861 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- CAS No. 112381-32-5](/img/structure/B14316861.png)
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is a complex organic compound characterized by its unique cyclobutenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- typically involves a multi-step process. One common method includes the [2+2] cycloaddition of an acetylene with dichloroketene, followed by subsequent functional group modifications . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobuten-1-one: A simpler analog without the acetyloxypropyl and dichloro substituents.
3-(Acetyloxy)-2-cyclobuten-1-one: A related compound with similar functional groups but lacking the dichloro substitution.
Uniqueness
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyloxypropyl and dichloro substituents enhances its versatility in various chemical transformations and research applications.
Properties
CAS No. |
112381-32-5 |
|---|---|
Molecular Formula |
C9H10Cl2O3 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
3-(4,4-dichloro-3-oxocyclobuten-1-yl)propyl acetate |
InChI |
InChI=1S/C9H10Cl2O3/c1-6(12)14-4-2-3-7-5-8(13)9(7,10)11/h5H,2-4H2,1H3 |
InChI Key |
FMFVTSMCMGZAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=CC(=O)C1(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


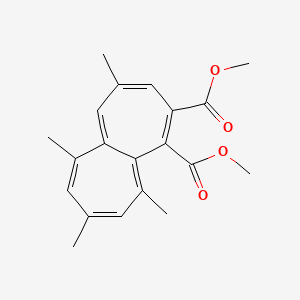
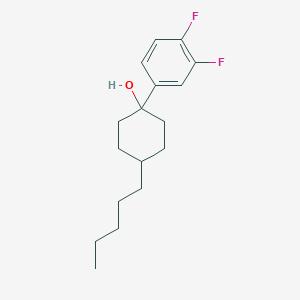
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
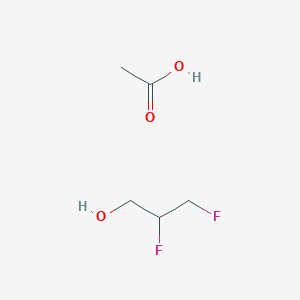

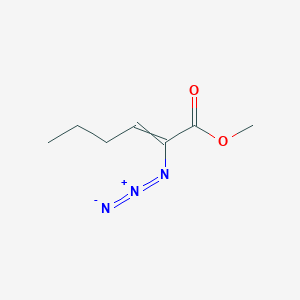
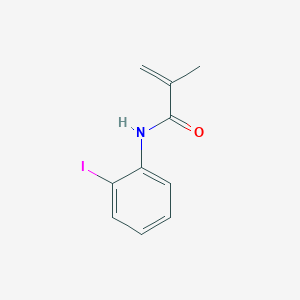
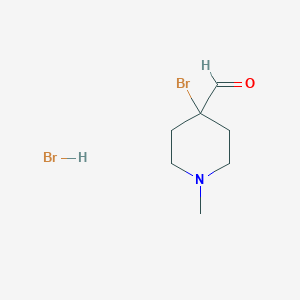
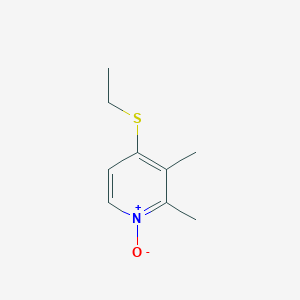
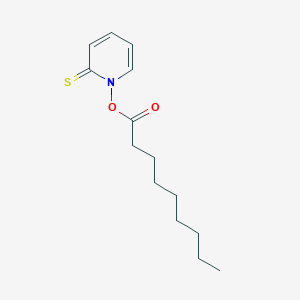
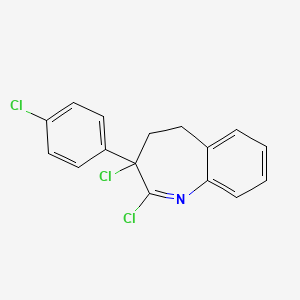
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
